molecular formula C13H20O B1147775 2E,4E,7E-Tridecatrienal CAS No. 350696-18-3

2E,4E,7E-Tridecatrienal

Cat. No.: B1147775
CAS No.: 350696-18-3
M. Wt: 192.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2E,4E,7E-Tridecatrienal is an organic compound belonging to the class of fatty aldehydes. It is characterized by its long carbon chain with three conjugated double bonds and an aldehyde functional group at the terminal position. The molecular formula of this compound is C13H20O, and it has a molecular weight of 192.297 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2E,4E,7E-Tridecatrienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2E,4E,7E-Tridecatrienal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2E,4E,7Z-Tridecatrienal
  • 2E,4Z,7E-Tridecatrienal
  • 2E,4Z,7Z-Tridecatrienal

Comparison: 2E,4E,7E-Tridecatrienal is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities. The presence of conjugated double bonds in the E,E,E configuration enhances its stability and makes it a valuable compound for various applications .

Properties

CAS No.

350696-18-3

Molecular Formula

C13H20O

Molecular Weight

192.3

Purity

90% min.

Synonyms

2E,4E,7E-Tridecatrienal

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.